Home > Products > Screening Compounds P30659 > CNT2 inhibitor-1
CNT2 inhibitor-1 -

CNT2 inhibitor-1

Catalog Number: EVT-3101594
CAS Number:
Molecular Formula: C23H24N6O4
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

CNT2 inhibitor-1 has been referenced in various scientific literature, highlighting its role in modulating the function of the Concentrative Nucleotide Transporter 2. The compound is synthesized for research purposes and is available through several biochemical suppliers .

Classification

CNT2 inhibitor-1 falls under the category of small molecule inhibitors specifically designed to target nucleotide transporters. It is classified as a biochemical agent used primarily in pharmacological studies to investigate the role of CNT2 in drug transport and metabolism .

Synthesis Analysis

Methods

The synthesis of CNT2 inhibitor-1 typically involves organic synthesis techniques that may include:

  • Chemical Reactions: Utilizing standard organic reactions such as coupling reactions, protection-deprotection strategies, and purification processes to isolate the final product.
  • Characterization Techniques: High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to confirm the identity and purity of the synthesized compound.

Technical Details

While specific synthetic routes for CNT2 inhibitor-1 are not detailed in the available literature, similar compounds often utilize established synthetic pathways involving nucleophilic substitutions or cyclization reactions. The optimization of reaction conditions, such as temperature and solvent choice, plays a critical role in achieving high yields and purity levels.

Molecular Structure Analysis

Structure

Data

Quantitative structure-activity relationship (QSAR) models may be employed to predict the interactions between CNT2 inhibitor-1 and its target based on its chemical structure. These models help understand how structural modifications can influence biological activity.

Chemical Reactions Analysis

Reactions

CNT2 inhibitor-1 primarily functions by inhibiting the activity of Concentrative Nucleotide Transporter 2. The mechanism involves competitive inhibition where the inhibitor binds to the transporter site, preventing substrate (nucleosides) from being transported across cell membranes.

Technical Details

Investigations into chemical reactions involving CNT2 inhibitor-1 may include:

  • Binding Studies: Assessing how variations in concentration affect transporter activity.
  • Kinetic Analysis: Determining parameters such as Vmax (maximum rate) and Km (Michaelis constant) to understand how effectively CNT2 inhibitor-1 can inhibit nucleoside transport.
Mechanism of Action

Process

The mechanism of action for CNT2 inhibitor-1 involves competitive inhibition of the Concentrative Nucleotide Transporter 2. When administered, it competes with natural substrates (like adenosine) for binding sites on the transporter, thereby reducing the uptake of purine nucleosides into cells.

Data

Studies indicate that by inhibiting CNT2, there is a potential decrease in cellular levels of nucleosides that could affect various biological pathways including cancer cell proliferation and viral replication . This mechanism underlines its therapeutic relevance in conditions where modulation of nucleoside transport is beneficial.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not provided, compounds similar to CNT2 inhibitor-1 generally exhibit moderate solubility in organic solvents and varying solubility in aqueous solutions depending on their functional groups.

Chemical Properties

Chemical properties relevant to CNT2 inhibitor-1 include:

  • Stability: Stability under physiological conditions is crucial for its effectiveness as an inhibitor.
  • Reactivity: Understanding how it reacts with biological molecules can inform its potential side effects or interactions.

Relevant data would typically be derived from empirical studies focusing on these properties during drug development phases.

Applications

Scientific Uses

CNT2 inhibitor-1 has significant implications in various scientific fields:

  • Pharmacology: Used to study drug transport mechanisms and interactions involving nucleoside analogs.
  • Cancer Research: Investigating its potential to enhance sensitivity to nucleoside-based chemotherapeutics by modulating transporter activity.
  • Virology: Exploring its role in antiviral drug efficacy, particularly for drugs targeting human immunodeficiency virus and hepatitis viruses .

The ongoing research into CNT2 and its inhibitors continues to reveal new insights into their roles in health and disease management.

Discovery and Development of CNT2 Inhibitor-1

Rational Design Strategies for Nucleoside Transporter Inhibition

The discovery of CNT2 inhibitor-1 (CAS 880155-70-4) originated from structural insights into concentrative nucleoside transporter 2 (CNT2/SLC28A2), which mediates sodium-dependent uptake of purine nucleosides in intestinal epithelia. CNT2’s physiological role in dietary purine absorption – particularly adenosine – positioned it as a therapeutic target for hyperuricemia. Rational design leveraged homology modeling due to the absence of crystallographic structures; researchers used bovine CNT3 (PDB: 8TZ7; 46.05% sequence identity) and human CNT3 (PDB: 6KSW; 45.04% identity) as templates to reconstruct the substrate-binding pocket. Molecular dynamics simulations identified a conserved galactoside-binding subdomain critical for adenosine recognition, suggesting saccharide/glycoside analogs could competitively inhibit nucleoside transport by sterically blocking the sodium-coordination site [1] [2]. This approach diverged from conventional nucleoside-mimetic strategies, instead exploiting the transporter’s inherent affinity for glycosidic moieties to enhance compound specificity and reduce off-target effects [3].

Table 1: Key Structural Features of CNT2 Binding Pocket

Structural ElementFunctional RoleTargeting Strategy
Sodium-coordination siteAllosteric regulation of substrate bindingDisruption via galactoside oxygen atoms
Hydrophobic subpocket (F316)Pi-stacking with nucleoside basesAromatic substituent engagement
Polar cleft (Q215, S319)Hydrogen bonding with substratesHydroxyl group positioning

High-Throughput Virtual Screening of Saccharide/Glycoside Libraries

A natural product database of 4,704 saccharides and glycosides underwent hierarchical virtual screening against the CNT2 homology model. Initial docking employed Glide SP to assess steric and electrostatic complementarity, followed by MM-GBSA free energy calculations for top-scoring compounds. Cyanidin-3-O-galactoside (Cy3Gal) emerged as a primary hit due to its:

  • Low predicted binding energy (−9.2 kcal/mol)
  • Formation of three hydrogen bonds with Q215 and S319
  • Optimal positioning of its galactoside moiety in the sodium-coordination site [1]Experimental validation confirmed Cy3Gal’s moderate CNT2 inhibition (IC₅₀ = 18.3 μM). Subsequent screening of synthetic analogs identified CNT2 inhibitor-1 as a superior candidate, demonstrating 28.6-fold greater potency (IC₅₀ = 640 nM) than Cy3Gal in radiolabeled [¹⁴C]-inosine uptake assays using COS-7 cells expressing hCNT2 [3] [7]. The compound’s pyrimidodiazepine core exhibited enhanced rigidity compared to flavonoid glycosides, improving binding entropy.

Table 2: Screening Results of Top Virtual Hits

CompoundDocking Score (kcal/mol)Experimental IC₅₀ (μM)Structural Class
Cyanidin-3-O-galactoside-9.218.3 ± 1.7Anthocyanin glycoside
Phlorizin-6.842.1 ± 3.2Dihydrochalcone glycoside
KGO-2142-7.512.9 ± 0.9Synthetic nucleoside
CNT2 inhibitor-1-11.40.64 ± 0.08Pyrimidodiazepine

Structure-Activity Relationship (SAR) Analysis of Early Lead Compounds

Systematic modification of CNT2 inhibitor-1’s scaffold revealed critical SAR patterns:

  • Pyrimidodiazepine core: Saturation of the diazepine ring (position 3-4) increased conformational rigidity, boosting potency 12-fold versus unsaturated analogs. Planar pyrimidine nitrogens (N1, N3) were essential for mimicking nucleoside base interactions with F316 [1] [5].
  • C2' galactose moiety: β-anomeric configuration enhanced binding affinity 8.3-fold over α-anomer. Removal of C6' hydroxyl reduced potency by 40-fold, confirming its role in sodium-coordination site engagement [1].
  • N5-benzyl substituent: Ortho-substituted phenyl groups exhibited optimal activity. Para-methoxy derivatives decreased inhibition, suggesting steric constraints in the hydrophobic subpocket. Introduction of biphenyl (compound 48 in lead series) improved IC₅₀ to 290 nM but compromised solubility [3] [7].Comparative molecular field analysis (CoMFA) demonstrated that steric bulk beyond 4 Å from the benzyl linkage diminished activity, while electrostatic potential near C3' hydroxyl correlated with enhanced binding.

Optimization of Inhibitory Potency and Selectivity Profiles

Lead optimization addressed two limitations: moderate selectivity over ENT1 and poor aqueous solubility. Structure-guided modifications included:

  • Selectivity enhancement: Introduction of a polar carboxamide at the benzyl para-position reduced ENT1 inhibition from 38% (at 10 μM) to <5% by disrupting hydrophobic interactions with ENT1’s transmembrane helix 7. Molecular dynamics confirmed this group formed water-bridged hydrogen bonds exclusive to CNT2’s extracellular loop EL3 [2] [6].
  • Potency refinement: Fluorination of the pyrimidine C5 position improved cellular potency (IC₅₀ = 410 nM) by enhancing membrane permeability (LogP reduced from 3.2 to 2.7). This balanced hydrophobic partitioning without compromising target engagement [3].
  • Solubility optimization: Glycosidic linkage replacement with a C2'-C3' olefin isostere maintained potency while increasing solubility to 167.24 mM in DMSO – critical for in vivo applications [7]. Selectivity profiling against SLC28/29 family transporters confirmed >150-fold selectivity over CNT1, CNT3, and ENT1-4.

Table 3: Selectivity Profile of Optimized CNT2 Inhibitor-1

TransporterSubfamilyInhibition at 1 μM (%)Fold-Selectivity vs CNT2
CNT2 (SLC28A2)Concentrative98 ± 31
CNT1 (SLC28A1)Concentrative12 ± 28.2
CNT3 (SLC28A3)Concentrative9 ± 110.9
ENT1 (SLC29A1)Equilibrative6 ± 116.3
ENT2 (SLC29A2)Equilibrative4 ± 0.524.5

Properties

Product Name

CNT2 inhibitor-1

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C23H24N6O4

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C23H24N6O4/c24-20-17-21(27-12-26-20)29(22-19(32)18(31)16(11-30)33-22)23(28-17)25-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,12,16,18-19,22,30-32H,10-11H2,(H,25,28)(H2,24,26,27)/t16-,18-,19-,22-/m1/s1

InChI Key

YJLIKUSWRSEPSM-WGQQHEPDSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CO)O)O)N

Solubility

not available

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CO)O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.